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Compound of Interest

Compound Name: NanoKid

Cat. No.: B12773707

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the chemical synthesis of the
upper body of the anthropomorphic molecule known as the "NanoKid." The protocols are
based on the convergent synthesis strategy developed by Chanteau and Tour.[1]

Overview of Synthesis

The synthesis of the NanoKid upper body is a five-step process starting from 1,4-
dibromobenzene. The sequence involves di-iodination, a double Sonogashira coupling to
attach the "arms," formylation to introduce a reactive site for the "head," acetal protection of this
aldehyde, and a final halogen exchange to prepare the molecule for coupling with the NanoKid
lower body.

Synthetic Scheme
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Step 1: Di-iodination

1,4-Dibromobenzene

HIO4, KI, H2S04, AcOH
\4

2,5-Dibromo-1,4-diiodobenzene (1)

3,3-Dimethyl-1-butyne,
PdCI2(PPh3)2, Cul, Et3N/THF

Step 2: Sonogashira Coupling
Y

2,5-Bis(3,3-dimethylbutynyl)-
1,4-dibromobenzene (2)

1. n-BuLi, THEF, -78°C
2. DMF

Step 3: Farmylation
Y

2,5-Bis(3,3-dimethylbutynyl)-
4-bromobenzaldehyde (3)

Ethylene glycol,
p-TsOH, Toluene

Step 4: Acetal Protection
Y

2,5-Bis(3,3-dimethylbutynyl)-4-
(1,3-dioxolane)bromobenzene (4)

1. n-BuLi, THF, -78°C
2. 1,2-Diiodoethane

Step 5: Halogen Exchange
Y

NanoKid Upper Body (5)
2,5-Bis(3,3-dimethylbutynyl)-4-
(1,3-dioxolane)iodobenzene

Click to download full resolution via product page

Caption: Synthetic workflow for the NanoKid upper body.
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Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

Step

Compound
Name

Intermediat

Molecular
Formula

Molar Mass
(g/mol)

Yield (%)

2,5-Dibromo-
1,4-
diiodobenzen

e

CeH2Br2l2

487.72

~50%

2,5-Bis(3,3-
dimethylbutyn
y)-1,4-
dibromobenz

ene

C1sH20Br2

396.16

70%

2,5-Bis(3,3-
dimethylbutyn
yl)-4-
bromobenzal
dehyde

C19H21BrO

345.27

81%

2,5-Bis(3,3-
dimethylbutyn
yl)-4-(1,3-
dioxolane)bro

mobenzene

C21H25BrO2

389.32

95%

2,5-Bis(3,3-
dimethylbutyn
yl)-4-(1,3-
dioxolane)iod

obenzene

C21H2s5102

436.32

68%

Experimental Protocols
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Materials and General Methods: All manipulations should be performed under an inert
atmosphere (Nitrogen or Argon) unless otherwise specified. Solvents should be anhydrous
where required. Reagents should be of high purity.

Step 1: Synthesis of 2,5-Dibromo-1,4-diiodobenzene (1)

This protocol is adapted from a general procedure for the iodination of substituted benzenes.

Diagram of Experimental Workflow

. o Cool and Pour . . Recrystallize from .
Stir at 70°C for 4h into NaHSO3 solution Filter and Wash Solid Sremm Obtain Product 1

Combine 1,4-dibromobenzene,
HIO4, KI, H2S04, AcOH

A

Click to download full resolution via product page
Caption: Workflow for the synthesis of Intermediate 1.
Procedure:

» To a stirred solution of 1,4-dibromobenzene (10.0 g, 42.4 mmol) in glacial acetic acid (150
mL), add periodic acid (HIOa4, 3.85 g, 20.3 mmol) and potassium iodide (14.0 g, 84.8 mmol).

o Carefully add concentrated sulfuric acid (15 mL) dropwise to the mixture.
» Heat the reaction mixture to 70°C and maintain for 4 hours.

 After cooling to room temperature, pour the mixture into a 10% aqueous solution of sodium
bisulfite (NaHSO3).

o Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

» Purify the crude solid by recrystallization from chloroform to yield 2,5-dibromo-1,4-
diiodobenzene (1) as a white solid.

Step 2: Synthesis of 2,5-Bis(3,3-dimethylbutynyl)-1,4-
dibromobenzene (2)

This step involves a palladium-copper catalyzed Sonogashira cross-coupling reaction.
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Procedure:

e In a screw-cap vial, combine 2,5-dibromo-1,4-diiodobenzene (1) (4.29 g, 8.79 mmol),
bis(triphenylphosphine)palladium(ll) dichloride (0.379 g, 0.541 mmol), and copper(l) iodide
(0.206 g, 1.08 mmol).[1]

e Add 40 mL of THF and 20 mL of triethylamine (EtsN) to the vial.

e Add 3,3-dimethyl-1-butyne (2.22 mL, 18.03 mmol) to the mixture at 0°C.

« Stir the reaction mixture at 23°C for 20 hours.

 After the reaction is complete, concentrate the mixture under reduced pressure.

» Purify the residue by flash chromatography on silica gel using hexanes as the eluent to
afford compound 2 (2.43 g, 70% yield) as a white solid.[1]

Step 3: Synthesis of 2,5-Bis(3,3-dimethylbutynyl)-4-
bromobenzaldehyde (3)

This formylation is achieved through a lithium-halogen exchange followed by quenching with an
electrophile.

Procedure:

Dissolve compound 2 (1.0 g, 2.52 mmol) in 50 mL of anhydrous THF in a flask under
nitrogen.

e Cool the solution to -78°C in a dry ice/acetone bath.

e Add n-butyllithium (n-BuLi, 1.11 mL of a 2.48 M solution in hexanes, 2.77 mmol) dropwise.
Stir for 30 minutes at -78°C.

e Add N,N-dimethylformamide (DMF, 0.29 mL, 3.78 mmol) to the solution and stir for an
additional 2 hours at -78°C.

e Quench the reaction by adding 10 mL of a 1 M HCI solution.
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e Warm the mixture to room temperature and extract with diethyl ether (3 x 30 mL).

o Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate
(MgSO0a), and concentrate.

» Purify the crude product by flash chromatography (silica gel, 10% ethyl acetate in hexanes)
to yield the aldehyde 3 (0.71 g, 81% vyield) as a yellow oil.

Step 4: Synthesis of 2,5-Bis(3,3-dimethylbutynyl)-4-(1,3-
dioxolane)bromobenzene (4)

This step protects the aldehyde functionality as an acetal.

Procedure:

To a solution of aldehyde 3 (0.70 g, 2.03 mmol) in 50 mL of toluene, add ethylene glycol
(0.57 mL, 10.1 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~20 mg).

 Fit the flask with a Dean-Stark apparatus and reflux the mixture for 12 hours to remove water
azeotropically.

e Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate
(NaHCO:s) and then with brine.

» Dry the organic layer over anhydrous MgSOa4 and concentrate under reduced pressure.

o Purify the residue by flash chromatography (silica gel, hexanes) to obtain the acetal 4 (0.75
g, 95% yield) as a white solid.

Step 5: Synthesis of 2,5-Bis(3,3-dimethylbutynyl)-4-(1,3-
dioxolane)iodobenzene (5) - The NanoKid Upper Body

The final step increases the reactivity of the coupling site for the subsequent attachment of the
lower body.

Procedure:
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» Dissolve the bromo-acetal 4 (0.51 g, 1.31 mmol) in 25 mL of anhydrous THF under a
nitrogen atmosphere.[1]

e Cool the solution to -78°C.

e Add n-BuLi (0.57 mL of a 2.48 M solution, 1.41 mmol) dropwise and stir the mixture for 30
minutes at -78°C.[1]

 In a separate flask, dissolve 1,2-diiodoethane (0.554 g, 1.965 mmol) in 10 mL of THF.[1]

o Add the solution of 1,2-diiodoethane to the reaction mixture at -78°C.

» Allow the reaction to slowly warm to room temperature and stir for 12 hours.

e Quench the reaction with saturated agueous ammonium chloride (NH4Cl).

o Extract the product with diethyl ether (3 x 25 mL).

o Combine the organic phases, wash with brine, dry over anhydrous MgSOa, and remove the
solvent in vacuo.

» Purify by flash chromatography (silica gel, hexanes) to yield the final NanoKid upper body 5
(0.39 g, 68% yield) as a white solid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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